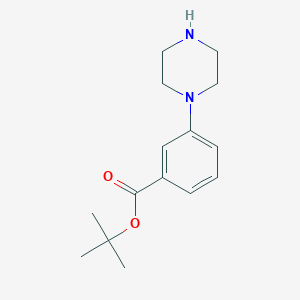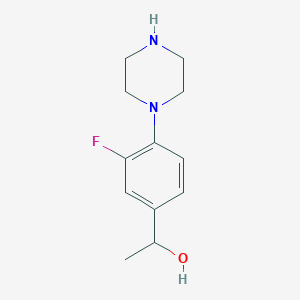
1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol is a chemical compound with the molecular formula C12H16FN2O It is characterized by the presence of a fluoro-substituted phenyl ring and a piperazine moiety, which are connected via an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol typically involves the reaction of 3-fluoro-4-nitrophenyl ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques, such as distillation or extraction, may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone.
Reduction: Formation of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group and piperazine moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol can be compared with other similar compounds, such as:
1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol group.
1-(3-Fluoro-4-piperazin-1-ylphenyl)ethylamine: Similar structure but with an amine group instead of an alcohol group.
1-(3-Fluoro-4-piperazin-1-ylphenyl)methanol: Similar structure but with a methanol group instead of an ethanol group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-(3-fluoro-4-piperazin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17FN2O/c1-9(16)10-2-3-12(11(13)8-10)15-6-4-14-5-7-15/h2-3,8-9,14,16H,4-7H2,1H3 |
InChI Key |
XZWYZDHGOWTHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCNCC2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
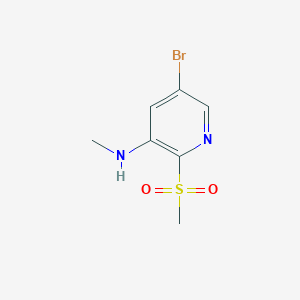
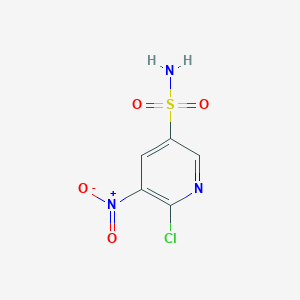
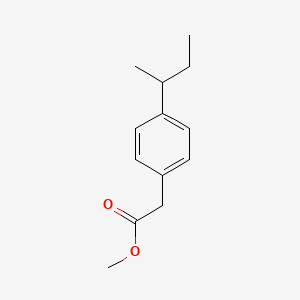
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
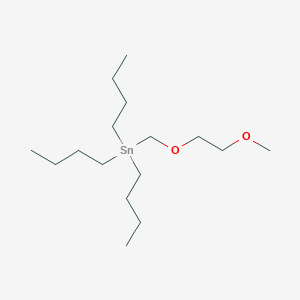
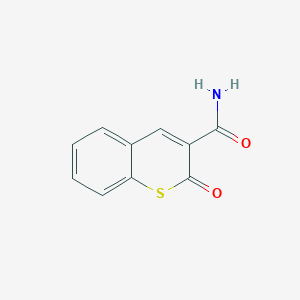
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)


